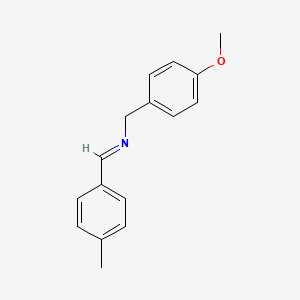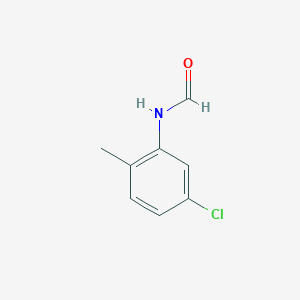
1,4,5,8-Tetrahydro-1,6-methanonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetrahydro-1,6-methanonaphthalene is a chemical compound with the molecular formula C11H14 It is a derivative of naphthalene, characterized by the presence of a methano bridge that connects the 1 and 6 positions of the naphthalene ring system
准备方法
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene can be synthesized through a Diels-Alder reaction involving cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, using catalysts, and ensuring efficient separation and purification processes.
化学反应分析
Types of Reactions: 1,4,5,8-Tetrahydro-1,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
1,4,5,8-Tetrahydro-1,6-methanonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1,4,5,8-Tetrahydro-1,6-methanonaphthalene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methano bridge, which can affect the electronic distribution and steric properties of the molecule. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
相似化合物的比较
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: This compound is structurally similar but contains additional oxygen atoms, which can significantly alter its chemical and biological properties.
Isolongifolene: Another related compound with a similar methano bridge but different substituents, leading to distinct properties and applications.
属性
CAS 编号 |
27714-83-6 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
tricyclo[4.4.1.01,6]undeca-3,8-diene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(11,5-1)9-11/h1-4H,5-9H2 |
InChI 键 |
WMBWQQJRLXTDPJ-UHFFFAOYSA-N |
规范 SMILES |
C1C=CCC23C1(C2)CC=CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)


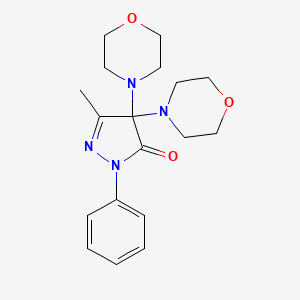
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



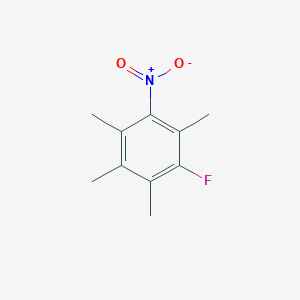
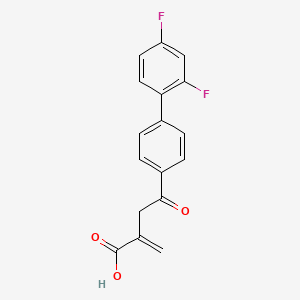
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
